molecular formula C25H24Cl2FNO B5058964 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol CAS No. 6368-08-7

2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol

Cat. No. B5058964
CAS RN: 6368-08-7
M. Wt: 444.4 g/mol
InChI Key: CRQSSISIXUBQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol, also known as Win 48,098-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidinols and has been found to exhibit a range of biological activities, including antipsychotic, anticonvulsant, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic properties, it has been shown to possess anticonvulsant and analgesic effects. It has also been found to inhibit the uptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 in lab experiments is its well-established pharmacological profile. Its activity as a dopamine D2 receptor antagonist has been extensively studied, making it a useful tool for investigating the role of dopamine in various physiological processes.
However, one limitation of using 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 is its relatively low potency compared to other antipsychotic drugs. This may limit its usefulness in certain experimental contexts where higher potency drugs are required.

Future Directions

There are several potential future directions for research on 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3. One area of interest is its potential as a treatment for substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further investigation into its antidepressant and analgesic properties may yield new insights into its mechanism of action and potential therapeutic applications. Finally, the development of more potent derivatives of 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 may lead to the discovery of new antipsychotic drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-fluoroacetophenone to yield the corresponding chalcone. The chalcone is then subjected to a catalytic hydrogenation reaction in the presence of palladium on carbon to produce the desired piperidinol compound.

Scientific Research Applications

2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethyl-4-piperidinol 48,098-3 has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its antipsychotic properties and has been found to exhibit similar efficacy to other antipsychotic drugs such as haloperidol and clozapine.

properties

IUPAC Name

2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2FNO/c1-15-23(17-3-9-20(26)10-4-17)29-24(18-5-11-21(27)12-6-18)16(2)25(15,30)19-7-13-22(28)14-8-19/h3-16,23-24,29-30H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQSSISIXUBQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(C2=CC=C(C=C2)F)O)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387560
Record name 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol

CAS RN

6368-08-7
Record name 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.